Biotin

概要

説明

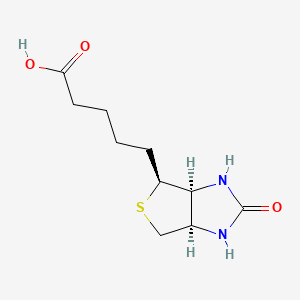

ビオチン、別名ビタミンB7またはビタミンHは、体内の様々な代謝プロセスにおいて重要な役割を果たす水溶性ビタミンです。ビタミンB複合体として知られるビタミンファミリーに属する、小さく無色の化合物です。ビオチンはウレイド環とテトラヒドロチオフェン環が融合した構造を持ち、バレリアン酸置換基と硫黄原子を含んでいます。 この独特の構造により、ビオチンは多くの酵素反応で補酵素として機能することができます .

2. 製法

合成経路と反応条件: ビオチンは、いくつかの化学経路を経て合成することができます。一般的な方法の1つは、適切な前駆体を環化させてビオチンの二環式構造を形成する方法です。合成には、一般的にウレイド環とテトラヒドロチオフェン環の形成、それに続くバレリアン酸側鎖の付加など、複数の段階が含まれます。 反応条件では、環と最終生成物を正しく形成するために、特定の触媒と制御された温度が必要になることがよくあります .

工業生産方法: ビオチンの工業生産は、化学合成と微生物発酵の両方で行うことができます。化学合成は、様々な化学試薬と触媒を使用して、大量のビオチンを生成する方法です。この方法は、コストがかかり、環境負荷が高い可能性があります。一方、微生物発酵は、遺伝子組み換え微生物を利用してビオチンを生産する方法です。 この方法はより持続可能で費用対効果が高いため、大規模生産に好まれています .

準備方法

Synthetic Routes and Reaction Conditions: Biotin can be synthesized through several chemical routes. One common method involves the cyclization of a suitable precursor to form the bicyclic structure of this compound. The synthesis typically involves multiple steps, including the formation of the ureido ring and the tetrahydrothiophene ring, followed by the attachment of the valeric acid side chain. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the rings and the final product .

Industrial Production Methods: Industrial production of this compound can be achieved through both chemical synthesis and microbial fermentation. Chemical synthesis involves the use of various chemical reagents and catalysts to produce this compound in large quantities. this method can be costly and environmentally challenging. Microbial fermentation, on the other hand, utilizes genetically engineered microorganisms to produce this compound. This method is more sustainable and cost-effective, making it a preferred choice for large-scale production .

化学反応の分析

反応の種類: ビオチンは、カルボキシル化、脱カルボキシル化、トランスカルボキシル化など、いくつかの種類の化学反応を起こします。これらの反応は、炭水化物、脂肪、タンパク質の代謝に不可欠です。 ビオチンは、基質にカルボキシル基を付加する酵素であるカルボキシラーゼの4つの補因子として作用します .

一般的な試薬と条件: ビオチン関連反応で使用される一般的な試薬には、アデノシン三リン酸(ATP)、炭酸水素塩、特定のカルボキシラーゼ酵素が含まれます。 これらの反応は通常、生理学的条件下で行われ、これらの酵素が存在することで、カルボキシル基の標的分子への移動が促進されます .

主な生成物: ビオチン関連反応から生成される主な生成物には、オキサロ酢酸、マロニルCoA、メチルマロニルCoA、3-メチルクロトニルCoAなどがあります。 これらの生成物は、糖新生、脂肪酸合成、アミノ酸代謝など、様々な代謝経路において重要な中間体です .

科学的研究の応用

Metabolic Disorders

Biotin is essential for the function of several carboxylases involved in metabolic pathways such as gluconeogenesis and fatty acid synthesis. Research indicates that this compound supplementation may improve glycemic control in individuals with diabetes. For instance, studies have shown that this compound can enhance insulin sensitivity and reduce serum triglycerides in diabetic models .

Hair and Nail Health

This compound is often marketed for its benefits in promoting hair growth and improving nail strength. Clinical studies have reported significant improvements in nail thickness and firmness among individuals with brittle nails following this compound supplementation . Additionally, this compound's role in keratin synthesis suggests it may support hair follicle health and proliferation .

Neuropathy Management

Given its involvement in nerve function, this compound may help mitigate neuropathy associated with diabetes or kidney disease. High doses of this compound have shown potential in restoring enzyme activity that is crucial for nerve health .

This compound in Cancer Research

This compound's unique properties have made it a focus in cancer research. Recent studies have explored its use in targeted drug delivery systems:

- Bio-nanocomposites : this compound-conjugated nanoparticles have demonstrated enhanced cellular uptake and antitumor activity against various cancer cell lines .

- Imaging and Therapy : Biotinylated compounds are being developed for use in near-infrared imaging to identify metabolically active tumors, facilitating more precise surgical interventions .

This compound in Cosmetic Formulations

The cosmetic industry has increasingly adopted this compound for its purported benefits on skin and hair health:

- Water-Soluble this compound : A novel formulation of water-soluble D-Biotin has been developed to enhance its efficacy in cosmetic applications. This formulation has shown improved solubility and effectiveness in promoting hair growth and skin lightening properties through the upregulation of keratin genes .

- Skin Treatments : this compound's antioxidant properties are being explored for their potential to protect skin from UV damage and improve overall skin appearance .

Agricultural Applications

This compound is also significant in animal nutrition, particularly for fish and livestock:

- Nutritional Supplementation : Studies indicate that adequate this compound levels are crucial for optimal growth and development in aquatic species, influencing overall health and production efficiency .

- Feed Formulations : Incorporating this compound into animal feed can enhance metabolic functions and improve the health of livestock, leading to better productivity .

Case Studies Highlighting this compound's Efficacy

作用機序

ビオチンは、カルボキシラーゼ酵素の補酵素として作用することで、その効果を発揮します。カルボキシラーゼ酵素上の特定のリシン残基に結合し、ビオチン-カルボキシルキャリアタンパク質複合体を形成します。この複合体は、カルボキシル基の標的分子への移動を促進し、様々な代謝反応を可能にします。 ビオチンは、糖新生、脂肪酸合成、アミノ酸代謝などの経路に関与しています .

6. 類似の化合物との比較

ビオチンは、カルボキシラーゼ酵素の補酵素としての特定の役割により、Bビタミンの中で独特の存在です。類似の化合物には、チアミン(ビタミンB1)、リボフラビン(ビタミンB2)、ナイアシン(ビタミンB3)、パントテン酸(ビタミンB5)、ピリドキシン(ビタミンB6)、コバラミン(ビタミンB12)などの他のBビタミンが含まれます。 これらのビタミンも代謝において重要な役割を果たしていますが、ビオチンはカルボキシラーゼの補酵素としての独特の構造と機能によって、他のビタミンとは異なります .

類似の化合物のリスト:

- チアミン(ビタミンB1)

- リボフラビン(ビタミンB2)

- ナイアシン(ビタミンB3)

- パントテン酸(ビタミンB5)

- ピリドキシン(ビタミンB6)

- コバラミン(ビタミンB12)

ビオチンは、カルボキシル化反応における独自の役割と、様々な代謝経路への関与により、Bビタミンの中で独特の存在となっています。

類似化合物との比較

- Thiamine (Vitamin B1)

- Riboflavin (Vitamin B2)

- Niacin (Vitamin B3)

- Pantothenic Acid (Vitamin B5)

- Pyridoxine (Vitamin B6)

- Cobalamin (Vitamin B12)

Biotin’s distinct role in carboxylation reactions and its involvement in various metabolic pathways highlight its uniqueness among the B vitamins.

生物活性

Biotin, also known as vitamin B7 or vitamin H, is a water-soluble vitamin that plays a crucial role in various metabolic processes in living organisms. It acts primarily as a coenzyme in carboxylation reactions, which are essential for the metabolism of carbohydrates, fats, and proteins. This article explores the biological activity of this compound, highlighting its mechanisms, effects on microbial activity, clinical relevance, and insights from recent research.

1. Biochemical Role of this compound

This compound is integral to several key enzymatic processes:

- Carboxylation Reactions : this compound serves as a cofactor for enzymes such as pyruvate carboxylase and acetyl-CoA carboxylase. These enzymes are critical for gluconeogenesis and fatty acid synthesis, respectively.

- Amino Acid Metabolism : this compound is involved in the catabolism of certain amino acids and plays a role in purine synthesis.

- Gene Regulation : Recent studies suggest this compound may influence gene expression, particularly during states of deficiency, thereby affecting metabolic pathways and cellular functions .

2. Effects on Microbial Activity

Recent research has demonstrated this compound's significant impact on microbial communities, particularly anammox bacteria, which are vital for nitrogen removal in wastewater treatment processes.

Case Study: Anammox Bacteria Enhancement

A study assessed the effects of this compound on the biological activity of anammox bacteria. Key findings include:

- Optimal Concentration : The study found that a this compound concentration of 1.0 mg/L resulted in a 112% increase in nitrogen removal rate (NRR) compared to control groups without this compound.

- Biomass Increase : At this optimal concentration, extracellular polymeric substances (EPS) and heme production were significantly enhanced, indicating improved bacterial growth and activity .

- Concentration Effects : Lower concentrations (0.1–0.5 mg/L) also promoted growth but were less effective than 1.0 mg/L, while concentrations above 1.5 mg/L did not yield further benefits and could inhibit growth due to competition with heterotrophic bacteria .

| This compound Concentration (mg/L) | NRR Increase (%) | EPS Production (mg/g VSS) |

|---|---|---|

| 0.1 | 21.5 | 130 |

| 0.5 | 40.8 | 177 |

| 1.0 | 112 | Highest recorded |

| 1.5 | Similar to control | 132 |

3. Clinical Implications

This compound's role extends beyond microbial activity to human health, particularly in neurological disorders such as multiple sclerosis (MS). A systematic review highlighted the potential benefits of this compound supplementation in MS patients:

- Clinical Trials : While pilot studies indicated some positive outcomes regarding disease progression and symptom management, larger trials have shown mixed results .

- Safety Profile : this compound is generally considered safe even at higher doses; however, pharmacological concentrations may lead to adverse effects that require further investigation .

4. Nutritional Aspects and Deficiency

Despite its importance, this compound deficiency remains under-recognized:

- Sources : this compound can be obtained from various dietary sources including eggs, nuts, seeds, and certain vegetables.

- Deficiency Symptoms : Symptoms may include hair loss, skin rashes, and neurological issues.

- Assessment Methods : Advances in assessing this compound status have improved understanding of its nutritional requirements and responsiveness to physiological changes .

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJHBAHKTGYVGT-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Biotin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12086 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Biotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4), SOL IN ACETONE; DISSOLVES ABOUT 1 PART/100 IN METHANOL; SOL IN METHYL ETHYL KETONE, BENZENE, CYCLOHEXENE; INSOL IN SATURATED & PARAFFIN HYDROCARBONS /METHYL ESTER/, HIGHLY SOL IN WATER /SODIUM SALT/, Insol in naphtha, Slightly sol in chloroform and ether, Biotin is slightly soluble in water and alcohol (its salts are quite soluble)., 0.22 mg/mL at 25 °C | |

| Record name | SID47193878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Biotin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIOTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Biotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Biotin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12086 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Biotin is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide, and is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids., In human tissues biotin is a cofactor for the enzymatic carboxylation of four substrates: pyruvate, acetyl coenzyme A (CoA), propionyl CoA, and beta-methylcrotonyl CoA. As such, it plays an important role in both carbohydrate and fat metabolism. Carbon dioxide fixation occurs in a two-step reaction, the first involving binding of carbon dioxide to the biotin moiety of the holoenzyme, and the second involving transfer of the biotin-bound carbon dioxide to an appropriate acceptor., Biotin functions in carbon dioxide fixation reactions in intermediate metabolism, transferring the carboxyl group to acceptor molecules. It acts similarly in decarboxylation reactions. Biotin is essential in human metabolism for its part in the previously described enzymatic steps, in catalyzing deamination of amino acids, and in oleic acid synthesis. Biotin is a cofactor for the enzymatic carboxylation of pyruvate, acetyl coenzyme A (CoA), propionyl CoA, and beta-methylcrotonyl CoA, and, therefore, plays an important role in carbohydrate and fat metabolism., Protein folding in the endoplasmic reticulum (ER) depends on Ca2+; uptake of Ca2+ into the ER is mediated by sarco/endoplasmic reticulum Ca2+-ATPase 3 (SERCA3). The 5'-flanking region of the SERCA3 gene (ATP2A3) contains numerous binding sites for the transcription factors Sp1 and Sp3. Biotin affects the nuclear abundance of Sp1 and Sp3, which may act as transcriptional activators or repressors. Here we determined whether biotin affects the expression of the SERCA3 gene and, thus, protein folding in human lymphoid cells. Jurkat cells were cultured in media containing 0.025 nmol/L biotin (denoted "deficient") or 10 nmol/L biotin ("supplemented"). The transcriptional activity of the full-length human SERCA3 promoter was 50% lower in biotin-supplemented cells compared to biotin-deficient cells. Biotin-dependent repressors bind to elements located 731 to 1312 bp upstream from the transcription start site in the SERCA3 gene. The following suggest that low expression of SERCA3 in biotin-supplemented cells impaired folding of secretory proteins in the ER, triggering unfolded protein response: (i) sequestration of Ca2+ in the ER decreased by 14 to 24% in response to biotin supplementation; (ii) secretion of interleukin-2 into the extracellular space decreased by 75% in response to biotin supplementation; (iii) the nuclear abundance of stress-induced transcription factors increased in response to biotin supplementation; and (iv) the abundance of stress-related proteins such ubiquitin activating enzyme 1, growth arrest and DNA damage 153 gene, X-box binding protein 1 and phosphorylated eukaryotic translation initiation factor 2alpha increased in response to biotin supplementation. Collectively, this study suggests that supplements containing pharmacological doses of biotin may cause cell stress by impairing protein folding in the ER., Evidence is emerging that biotin participates in processes other than classical carboxylation reactions. Specifically, novel roles for biotin in cell signaling, gene expression, and chromatin structure have been identified in recent years. Human cells accumulate biotin by using both the sodium-dependent multivitamin transporter and monocarboxylate transporter 1. These transporters and other biotin-binding proteins partition biotin to compartments involved in biotin signaling: cytoplasm, mitochondria, and nuclei. The activity of cell signals such as biotinyl-AMP, Sp1 and Sp3, nuclear factor (NF)-kappaB, and receptor tyrosine kinases depends on biotin supply. Consistent with a role for biotin and its catabolites in modulating these cell signals, greater than 2000 biotin-dependent genes have been identified in various human tissues. Many biotin-dependent gene products play roles in signal transduction and localize to the cell nucleus, consistent with a role for biotin in cell signaling. Posttranscriptional events related to ribosomal activity and protein folding may further contribute to effects of biotin on gene expression. Finally, research has shown that biotinidase and holocarboxylase synthetase mediate covalent binding of biotin to histones (DNA-binding proteins), affecting chromatin structure; at least seven biotinylation sites have been identified in human histones. Biotinylation of histones appears to play a role in cell proliferation, gene silencing, and the cellular response to DNA repair. Roles for biotin in cell signaling and chromatin structure are consistent with the notion that biotin has a unique significance in cell biology. | |

| Record name | Biotin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIOTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Biotin, which is to be not less than 97.5% and more than 100.5% by assay, may contain < 3 ppm arsenic and < 10 ppm heavy metals (as Pb) ..., One company requires that biotin contain <0.25% diamino derivative, biotinylbiotin, and monobenzyl biotin ... /Another company/ reports that biotin contains <10 mg/kg heavy metals (as Pb). | |

| Record name | BIOTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Long, thin needles from water, Colorless, crystalline | |

CAS No. |

58-85-5, 56846-45-8 | |

| Record name | Biotin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biotin [USP:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Biotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056846458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, (3aS,4S,6aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Biotin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SO6U10H04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIOTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Biotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

232 °C (decomposes), CRYSTALS. MELTING POINT 166.5 °C; SPECIFIC OPTICAL ROTATION +82 DEG @ 15 °C/D (7.5 MG IN 1.28 G METHANOL) /METHYL ESTER/, Melting point = 231-233 °C for 99% pure (+)-biotin, 232 °C | |

| Record name | Biotin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIOTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Biotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。